myo-Inositol-d6
Overview
Description
myo-Inositol-d6: is a deuterated form of myo-inositol, a naturally occurring compound that plays a crucial role in various biological processes. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Mechanism of Action
Target of Action
Myo-Inositol-d6, also known as i-Inositol-d6 or myo-Inositol-C-d6, is a deuterated compound of myo-Inositol . Myo-Inositol is involved in cellular signaling and may stimulate tumor cell differentiation . It acts as a direct messenger of the insulin signaling and improves glucose tissue uptake . This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss .
Mode of Action
This compound interacts with its targets to bring about changes in the body. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake . This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss .
Biochemical Pathways
This compound is involved in several intracellular signaling pathways and physiological processes . It has been proven to modulate interleukin-6 (IL-6) levels in chronic inflammatory diseases and to possess endothelial protective properties . Moreover, myo-Inositol promotes the maturation of pulmonary surfactant phospholipids . Myo-Inositol and D-chiro-inositol are necessary for functions, such as signal transduction, metabolic flux, insulin signaling, regulation of ion-channel permeability, stress response, and embryo development .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The highest myo-inositol concentration was observed in the first hour after oral administration in the serum of all tested rats . Then, the concentration began decreasing immediately after the maximal peak. The inositol concentration continued to decrease, but after 24 hours its level was still higher than before the administration .
Result of Action
The administration of this compound can lead to various molecular and cellular effects. For instance, it has been found that the administration of Myo-Inositol decreases the multiplicity and size of surface tumors . It also plays a key role during phenotypic transitions and developmental phases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, increasing age, antibiotic use, sugar and refined carbohydrate intake, sodium deficiency, insulin resistance, and type 1 and type 2 diabetes all increase the need for myo-inositol . Furthermore, tissues highest in inositol, such as kidneys, brain, and blood cells, are typically no longer consumed by humans . Thus, from a dietary perspective, our intake of inositol is much lower compared with what humans would have consumed during Palaeolithic times .
Biochemical Analysis
Biochemical Properties
myo-Inositol-d6 plays a crucial role in various biochemical reactions. It acts as a lipotropic factor and is involved as co-factors of enzymes and as messenger molecules in signal transduction . It is also involved in the synthesis of L-ascorbic acid (L-AsA) and partial cell wall polysaccharides . The enzyme myo-inositol-3-phosphate synthase (MIPS) catalyzes the cyclization of d-glucose-6-phosphate to d-myo-inositol-3-phosphate .
Cellular Effects
This compound influences various types of cells and cellular processes. It is an important growth-promoting factor of mammalian cells and animals . It regulates cellular processes such as osmoregulation, membrane biogenesis, cytoskeletal organization, membrane trafficking, signal transduction, gene expression, DNA repair, energy metabolism, and autophagy .
Molecular Mechanism
The molecular mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in insulin signaling and hormonal synthesis in the ovaries .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. There is no significant evidence of harm from the dosage during the study, but future studies should monitor for possible adverse symptoms .
Metabolic Pathways
This compound is involved in metabolic pathways that include enzymes or cofactors. It is involved in the synthesis of L-ascorbic acid (L-AsA) and partial cell wall polysaccharides .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The Arabidopsis thaliana INOSITOL TRANSPORTER1 (INT1) is a member of a small gene family that includes INT2 to INT4. INT1 is a ubiquitously expressed gene that contributes to the transport of this compound .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of myo-Inositol-d6 typically involves the deuteration of myo-inositol. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure a high degree of deuteration. The product is then purified through crystallization or chromatography techniques to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: : myo-Inositol-d6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of inositol phosphates, while reduction can yield various deuterated inositol derivatives .
Scientific Research Applications
Chemistry: : In chemistry, myo-Inositol-d6 is used as a tracer in NMR spectroscopy and mass spectrometry to study molecular structures and dynamics. Its deuterated form provides enhanced sensitivity and resolution in these analytical techniques .
Biology: : In biological research, this compound is used to investigate cellular processes and metabolic pathways. It serves as a stable isotope-labeled compound to trace the incorporation and transformation of inositol in various biological systems .
Medicine: : In medicine, this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of inositol-based drugs. It also plays a role in studying the effects of inositol on various diseases, including metabolic disorders and neurological conditions .
Industry: : In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the production of deuterated compounds and in the study of reaction mechanisms .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to myo-Inositol-d6 include myo-inositol, D-chiro-inositol, and scyllo-inositol. These compounds share a similar six-carbon ring structure but differ in the arrangement of hydroxyl groups and the presence of deuterium atoms .
Uniqueness: : The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and sensitivity in analytical techniques. This makes it particularly valuable in research applications where precise measurements and tracing are required .
Properties
IUPAC Name |
1,2,3,4,5,6-hexadeuteriocyclohexane-1,2,3,4,5,6-hexol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H/i1D,2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAISMWEOUEBRE-MZWXYZOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])O)([2H])O)([2H])O)([2H])O)([2H])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486646 | |
Record name | (~2~H_6_)Cyclohexane-1,2,3,4,5,6-hexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80486646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68922-44-1 | |
Record name | (~2~H_6_)Cyclohexane-1,2,3,4,5,6-hexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80486646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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